5-Methoxy Dapagliflozin Tetraacetate is a derivative of Dapagliflozin, a well-known sodium-glucose cotransporter 2 inhibitor used primarily for the management of type 2 diabetes mellitus. The compound's chemical structure includes multiple acetate groups, which enhance its pharmacological properties. The molecular formula for 5-Methoxy Dapagliflozin Tetraacetate is , and it has a molecular weight of approximately 577.02 g/mol. This compound is classified as an impurity reference material and is utilized in pharmaceutical toxicology studies, particularly in the context of drug development and regulatory compliance .
The synthesis of 5-Methoxy Dapagliflozin Tetraacetate involves several key steps, typically starting from simpler organic molecules. While specific methodologies for synthesizing this exact compound are less documented, related compounds like Dapagliflozin undergo a series of reactions that include:
The synthetic routes may vary based on the desired stereochemistry and purity requirements.
5-Methoxy Dapagliflozin Tetraacetate can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for 5-Methoxy Dapagliflozin Tetraacetate is primarily through inhibition of the sodium-glucose cotransporter 2 (SGLT2). By blocking this transporter in the proximal renal tubules, the compound prevents glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion and subsequently lowering blood glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes as it helps manage hyperglycemia effectively .
The physical and chemical properties of 5-Methoxy Dapagliflozin Tetraacetate include:
These properties are critical for formulation development and determining appropriate storage conditions .
5-Methoxy Dapagliflozin Tetraacetate has several scientific applications:
5-Methoxy Dapagliflozin Tetraacetate (CAS: 2266576-17-2) is a critical synthetic intermediate in the production pathway of dapagliflozin (Farxiga®), a sodium-glucose cotransporter-2 (SGLT2) inhibitor. Its molecular structure (C₂₉H₃₁ClO₁₁, MW: 591.0 g/mol) features a glucose core with protective acetyl groups and a methoxy modification at the C5 position [1] [6]. This tetraacetylated compound serves as a precursor to (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)hydroxymethyl]phenyl]-D-glucitol (designated as impurity A638185), which is a structurally related impurity monitored during dapagliflozin manufacturing [1] [7]. The methoxy group introduces specific steric and electronic properties that influence downstream reactivity, enabling controlled deprotection sequences to yield targeted impurities or metabolites.
Pharmaceutical manufacturers employ this intermediate to generate analytical reference standards for quality control. For example, it facilitates the synthesis of "Dapagliflozin Methoxy Pyranose Impurity" (CAS: 714269-57-5) and "O-Pentaacetyl O-Desethyl Dapagliflozin" (CAS: 912917-85-2), both listed in pharmacopeial monographs [6]. The synthetic route typically involves:
Table 1: Key Impurities Synthesized from 5-Methoxy Dapagliflozin Tetraacetate
Compound Name | CAS Number | Molecular Formula | Role in Quality Control |
---|---|---|---|
Dapagliflozin Hydroxy Impurity | 1204222-85-4 | C₂₁H₂₅ClO₇ | Oxidation-related degradant |
Dapagliflozin USP Compound A | 1807632-95-6 | C₂₁H₂₅BrO₆ | Brominated analog impurity |
Dapagliflozin Propanediol | 1971128-01-4 | C₂₄H₃₃ClO₈ | Solvate form impurity |
Functionalization of 5-Methoxy Dapagliflozin Tetraacetate demands precise catalytic control due to the presence of multiple reactive sites. Recent advances focus on regioselective methoxylation and esterification optimization to enhance synthetic efficiency [4]. Key innovations include:
Table 2: Optimized Catalytic Conditions for Key Reactions
Reaction Type | Catalyst System | Temperature | Time | Yield | Selectivity |
---|---|---|---|---|---|
Methoxylation | Pd(OAc)₂/N-Oxide reagent | 70°C | 6 hours | 78% | Ortho:Meta (3:1) |
Tetraacetate Esterification | Pyridine/Ac₂O | 55°C | 3 hours | 92% | C5:Other (95:5) |
Deacetylation | K₂CO₃/MeOH | 25°C | 12 hours | 89% | β-Anomer retention |
A major challenge is avoiding hydrolysis of acetate groups during methoxylation. Studies show aprotic solvents (e.g., dichloromethane) suppress hydrolysis to <5%, while protic solvents cause >30% deacetylation [4]. Additionally, microwave-assisted synthesis reduces reaction times by 60% without compromising stereochemical integrity [4].
The glucose moiety in 5-Methoxy Dapagliflozin Tetraacetate contains four chiral centers [(2R,3R,4S,5S,6S)-configuration], necessitating strict stereocontrol during synthesis. Acetylation must preserve the β-anomeric configuration critical for SGLT2 binding affinity [4] [9]. Critical strategies include:
Purification leverages normal-phase chromatography with hexane/ethyl acetate gradients (10:1→3:1), resolving critical impurities like α-anomers and dechlorinated byproducts [4]. Crystallization in ethanol/water mixtures yields needle-shaped crystals with >99.5% diastereomeric purity, confirmed via chiral HPLC [6] [9].
The tetraacetate’s stereochemistry directly impacts downstream reactions: Inversion at C5 during methoxylation reduces glucuronidation by UGT1A9 by 90%, highlighting the need for rigorous configurational monitoring [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7